

Synthesis of 5-Bromo-1-butyl-1H-indazole from 5-bromo-1H-indazole

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Compound of Interest

Compound Name: 5-Bromo-1-butyl-1H-indazole

Cat. No.: B567018

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Application Note: Synthesis of 5-Bromo-1-butyl-1H-indazole

Introduction

Indazole derivatives are significant pharmacophores in medicinal chemistry and drug discovery. The nitrogen atoms of the indazole ring are common sites for substitution, and N-alkylation is a key strategy for modifying the pharmacological properties of these compounds. Direct alkylation of 1H-indazoles can often result in a mixture of N-1 and N-2 substituted products.^[1]^[2] This document provides a detailed protocol for the regioselective synthesis of **5-Bromo-1-butyl-1H-indazole** from 5-bromo-1H-indazole, a valuable intermediate in the synthesis of various bioactive molecules, including cannabinoid receptor modulators.^[3]

Reaction Scheme

The synthesis involves the N-alkylation of 5-bromo-1H-indazole using 1-bromobutane in the presence of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The base deprotonates the indazole nitrogen, forming an indazolidine anion, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromobutane to form the desired N-1 alkylated product.

Overall Reaction:



Experimental Protocol

This protocol is adapted from established methods for the N-alkylation of substituted indazoles.
[\[4\]](#)[\[5\]](#)

Materials and Reagents:

- 5-bromo-1H-indazole
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous Dimethylformamide (DMF)
- 1-bromobutane
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for chromatography elution
- Round-bottom flask
- Magnetic stirrer and stir bar
- Septum and needles
- Argon or Nitrogen gas supply
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1H-indazole (1.0 eq).
- **Solvent Addition:** Add anhydrous DMF to the flask to dissolve the starting material.
- **Deprotonation:** Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in oil, 1.2 eq) portion-wise to the stirred solution.
- **Stirring:** Allow the mixture to stir at 0 °C for 30 minutes. The formation of the indazolid anion may be observed.
- **Alkylation:** Slowly add 1-bromobutane (1.1 eq) to the reaction mixture via syringe.
- **Reaction Progression:** Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
- **Extraction:** Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure **5-Bromo-1-butyl-1H-indazole**.

Safety Precautions:

- Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle it with extreme care under an inert atmosphere.
- DMF is a skin and respiratory irritant.
- 1-bromobutane is a flammable liquid and an irritant.
- All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

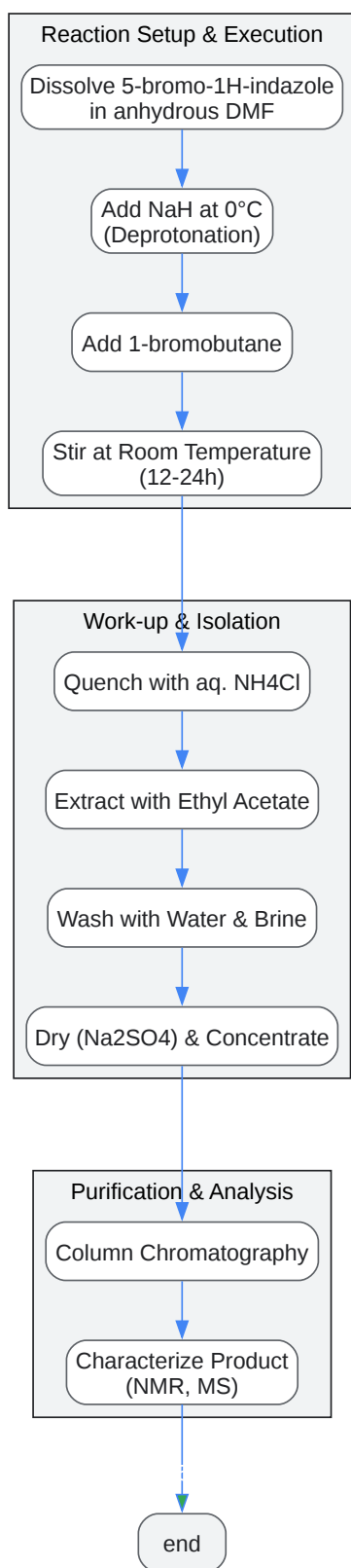
Data Presentation

The following table summarizes the typical quantitative data for the synthesis. Yields for N-alkylation of similar 5-bromo-indazole cores have been reported to be high under these conditions.^[5]

Parameter	Value
Reactants	
5-bromo-1H-indazole	1.0 eq
Sodium Hydride (60%)	1.2 eq
1-bromobutane	1.1 eq
Reaction Conditions	
Solvent	Anhydrous DMF
Temperature	0 °C to Room Temp.
Reaction Time	12-24 hours
Results	
Expected Yield	~90% [5]
Purity	>95% (after chromatography)
Characterization	
¹ H NMR, ¹³ C NMR	To be determined
Mass Spectrometry	To be determined

Visualizations

The following diagram illustrates the workflow for the synthesis of **5-Bromo-1-butyl-1H-indazole**.



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Caption: Workflow for the synthesis of **5-Bromo-1-butyl-1H-indazole**.

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